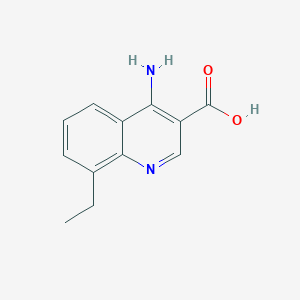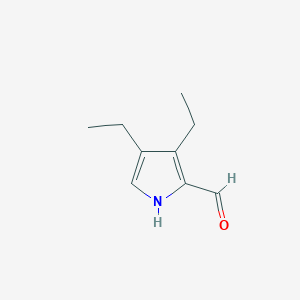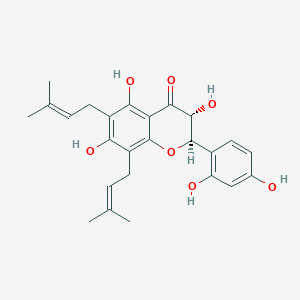
苦参醇 L
描述
Kushenol L is a flavonoid compound derived from the dried roots of Sophora flavescens Ait, commonly known as Kushen. This traditional medicinal herb has been widely used in Chinese medicine for its various therapeutic properties. Kushenol L is known for its anti-diabetic, anti-inflammatory, and anti-oxidative stress activities .
科学研究应用
Chemistry: Kushenol L is used as a reference compound in the study of flavonoids and their chemical properties.
Biology: It has shown significant anti-inflammatory and anti-oxidative stress activities in biological studies.
Medicine: Kushenol L exhibits anti-diabetic properties and has potential therapeutic applications in the treatment of diabetes and related metabolic disorders.
Industry: The compound is used in the development of natural health products and supplements
作用机制
Target of Action
Kushenol L is a flavonoid and one of the main components of EtOA cextracts from Kushen, a traditional medicinal herb derived from the dried roots of Sophora flavescens Ait . It plays an important role in anti-diabetic effects
Mode of Action
It is known that kushenol l plays an important role in anti-diabetic effects .
Pharmacokinetics
Kushenol L has been studied in adult male Sprague-Dawley rats weighing 300 g. When administered orally at a dose of 1 mg/kg, it has a half-life (T 1/2) of 2.26 hours, a maximum concentration (C max) of 24.17 μg/L, and an area under the curve (AUC) of 54035 μg/h•L . These properties suggest that Kushenol L is absorbed and metabolized in the body, but further studies are needed to fully understand its ADME properties.
生化分析
Biochemical Properties
Kushenol L plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been shown to inhibit the activity of certain enzymes involved in glucose metabolism, which contributes to its anti-diabetic effects . Additionally, Kushenol L interacts with proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects . These interactions are crucial for its therapeutic potential and highlight its importance in biochemical research.
Cellular Effects
Kushenol L influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which play critical roles in inflammation and cell survival . Furthermore, Kushenol L affects the expression of genes involved in glucose metabolism, leading to improved insulin sensitivity and glucose uptake in cells . These cellular effects underscore the compound’s potential in managing metabolic disorders.
Molecular Mechanism
The molecular mechanism of Kushenol L involves its binding interactions with specific biomolecules. It has been found to bind to the active sites of enzymes involved in glucose metabolism, thereby inhibiting their activity and reducing glucose levels . Additionally, Kushenol L can activate or inhibit various signaling pathways by interacting with key proteins, leading to changes in gene expression and cellular responses . These molecular interactions are fundamental to understanding the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Kushenol L have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that Kushenol L remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to Kushenol L has been associated with sustained anti-inflammatory and anti-diabetic effects, indicating its potential for chronic therapeutic use . These findings are essential for developing effective treatment protocols.
Dosage Effects in Animal Models
The effects of Kushenol L vary with different dosages in animal models. At lower doses, Kushenol L has been shown to improve glucose metabolism and reduce inflammation without significant adverse effects . At higher doses, some toxic effects have been observed, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining optimal dosing regimens for therapeutic use.
Metabolic Pathways
Kushenol L is involved in several metabolic pathways, particularly those related to glucose metabolism. It interacts with enzymes such as glucokinase and glucose-6-phosphatase, which are critical for maintaining glucose homeostasis . Additionally, Kushenol L affects the levels of various metabolites, including glucose and insulin, thereby influencing metabolic flux . Understanding these metabolic pathways is crucial for elucidating the compound’s therapeutic potential.
Transport and Distribution
Within cells and tissues, Kushenol L is transported and distributed through specific transporters and binding proteins. It has been found to interact with glucose transporters, facilitating its uptake into cells . Additionally, Kushenol L can bind to plasma proteins, which aids in its distribution throughout the body . These transport and distribution mechanisms are vital for its bioavailability and therapeutic efficacy.
Subcellular Localization
Kushenol L exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Additionally, post-translational modifications, such as phosphorylation, can affect its localization and activity . These subcellular dynamics are essential for understanding the compound’s mode of action.
准备方法
Synthetic Routes and Reaction Conditions
Kushenol L can be synthesized through the extraction of Sophora flavescens roots using ethanol. The extraction process involves the following steps:
Drying and Grinding: The roots of are dried and ground into a fine powder.
Ethanol Extraction: The powdered roots are soaked in ethanol, and the mixture is heated to facilitate the extraction of flavonoids.
Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure to obtain a crude extract.
Industrial Production Methods
Industrial production of Kushenol L follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .
化学反应分析
Types of Reactions
Kushenol L undergoes various chemical reactions, including:
Oxidation: Kushenol L can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert Kushenol L into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the Kushenol L molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Kushenol L, which may exhibit different biological activities .
相似化合物的比较
Kushenol L is part of a group of prenylated flavonoids found in Sophora flavescens. Similar compounds include:
- Kushenol K
- Kushenol N
- Kushenol X
- Kurarinone
- Norkurarinone
- Isokurarinone
- Kushenol A
Compared to these compounds, Kushenol L is unique due to its specific molecular structure and the distinct biological activities it exhibits .
属性
IUPAC Name |
(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O7/c1-12(2)5-8-16-20(28)17(9-6-13(3)4)24-19(21(16)29)22(30)23(31)25(32-24)15-10-7-14(26)11-18(15)27/h5-7,10-11,23,25-29,31H,8-9H2,1-4H3/t23-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKENRJIRKFSNED-UKILVPOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318536 | |
| Record name | Kushenol L | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101236-50-4 | |
| Record name | Kushenol L | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101236-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kushenol L | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the research provide any details on the specific mechanism of action of Kushenol L on DGAT?
A2: Unfortunately, the research does not delve into the specific mechanisms of action of individual prenylflavonoids like Kushenol L on DGAT. The studies primarily focus on the inhibitory effect of Sophora flavescens extracts and a broader group of prenylflavonoids. [] Further research is needed to elucidate the individual contributions and specific mechanisms of each compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


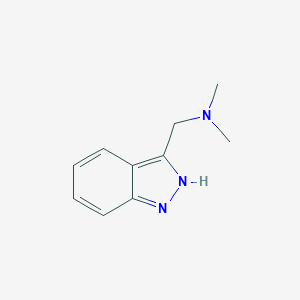
![Tris[4-(2-thienyl)phenyl]amine](/img/structure/B169270.png)
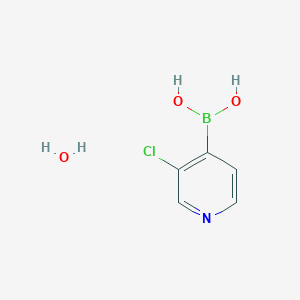
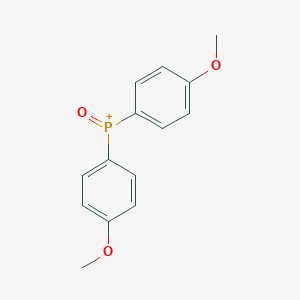
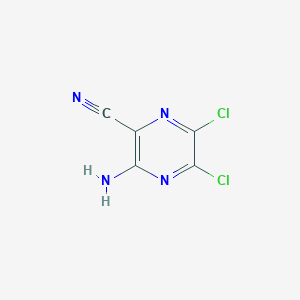

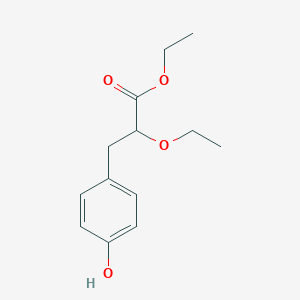
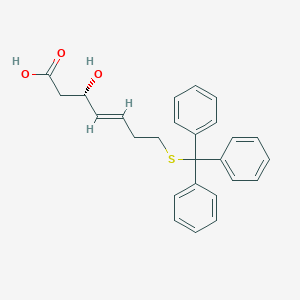
![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)

